2-Acetyl-5-chlorothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43020. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGPEHWQCRXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212436 | |
| Record name | Ketone, 5-chloro-2-thienyl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-09-4 | |
| Record name | 2-Acetyl-5-chlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6310-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ketone, 5-chloro-2-thienyl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6310-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43020 | |
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| Record name | Ketone, 5-chloro-2-thienyl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-chloro-2-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Acetyl-5-chlorothiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSG32J5KRT | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance and Research Trajectory of Halogenated Thiophenes
Halogenated thiophenes represent a significant class of compounds in synthetic chemistry. The introduction of halogen atoms, such as chlorine, into the thiophene (B33073) ring alters its electronic properties and reactivity. This modification enhances both electrophilic and nucleophilic substitution reactions, enabling chemical transformations that are not easily achievable with unsubstituted thiophenes. This enhanced reactivity has made halogenated thiophenes, including 2-Acetyl-5-chlorothiophene, indispensable tools for chemists to construct complex molecular architectures. chemimpex.comchemimpex.com
The research trajectory of halogenated thiophenes has been driven by their utility in synthesizing a diverse range of functional materials and biologically active molecules. In materials science, halogenated thiophenes are instrumental in the development of conductive polymers and organic electronics. chemimpex.comchemimpex.comrsc.org The presence of halogens can influence the molecular packing and electronic properties of these materials, leading to improved performance in applications such as organic solar cells. rsc.orgnih.gov Specifically, halogenated thiophenes have been investigated as solvent additives to control the morphology of bulk heterojunctions in organic solar cells, leading to enhanced efficiency. rsc.orgnih.gov
In medicinal chemistry, the incorporation of a halogenated thiophene moiety into a molecule can significantly impact its biological activity. The chlorine atom can enhance the stability, potency, and binding specificity of a compound to its biological target by fitting into hydrophobic pockets. arabjchem.org This has led to the exploration of halogenated thiophene derivatives in the development of new pharmaceuticals. chemimpex.comchemimpex.com
Historical Context of 2 Acetyl 5 Chlorothiophene Studies
The study of 2-Acetyl-5-chlorothiophene is rooted in the broader history of thiophene (B33073) chemistry, which saw significant expansion with the discovery of thiophene derivatives in petroleum. The recognition of the unique reactivity patterns of halogenated heterocycles spurred the systematic development of compounds like this compound.
Early research likely focused on the fundamental synthesis and characterization of this compound. A common synthetic route involves the Friedel-Crafts acylation of 2-chlorothiophene (B1346680). This foundational work paved the way for its use as a versatile intermediate.
Subsequent studies began to explore its utility as a building block in organic synthesis. For instance, it has been used as a starting material for the synthesis of various derivatives, including chalcones, Schiff bases, and other heterocyclic systems. arabjchem.orgju.edu.etresearchgate.net These studies demonstrated the reactivity of both the acetyl group and the thiophene ring, allowing for a wide range of chemical modifications. Research has shown its use in the synthesis of chalcone (B49325) derivatives with potential biological activities. arabjchem.orgresearchgate.net
Current Research Landscape and Future Directions for the Chemical Compound
Established Synthetic Routes for this compound
The preparation of this compound is primarily achieved through classical electrophilic substitution reactions on a thiophene core.
Friedel-Crafts Acylation from 2-Chlorothiophene (B1346680)
The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 2-chlorothiophene. utm.mygoogle.com This reaction involves treating 2-chlorothiophene with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. google.com Aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation. google.com The reaction is performed under anhydrous conditions to prevent catalyst deactivation.
Another approach involves the use of 85 wt. % phosphoric acid as a catalyst with acetic anhydride. google.com The reaction of 2-chlorothiophene with acetic anhydride in the presence of activated clay has also been reported, yielding this compound. google.com
A patent describes a process where 2-chlorothiophene is reacted with trichloroacetyl chloride using aluminum trichloride (B1173362) as a catalyst to form 2-trichloroacetyl-5-chlorothiophene, which is then hydrolyzed with a liquid alkali to produce the target compound. google.com
| Starting Material | Reagents | Catalyst | Yield (%) | Reference |
| 2-Chlorothiophene | Acetic anhydride | Activated clay | 52 | google.com |
| 2-Chlorothiophene | Trichloroacetyl chloride, then NaOH | AlCl₃ | Not specified | google.com |
Derivatization from 5-Chloro-2-acetylthiophene
It is important to note that "this compound" and "5-Chloro-2-acetylthiophene" are different names for the same chemical structure, as confirmed by chemical databases like PubChem. nih.gov Therefore, this section will address the synthesis from precursors other than 2-chlorothiophene that result in this compound.
One reported method involves the oxidation of 5-chloro-2-acetylthiophene itself using a sodium chlorite (B76162) and potassium dihydrogen phosphate (B84403) system to yield 5-chlorothiophene-2-carboxylic acid, indicating that 5-chloro-2-acetylthiophene is a stable intermediate. google.com However, the synthesis of this compound from a different isomer or precursor named "5-chloro-2-acetylthiophene" is not a distinct synthetic route but rather a clarification of nomenclature.
Advanced Synthetic Approaches Utilizing this compound as a Precursor
The presence of the acetyl group in this compound makes it an ideal starting material for constructing a variety of more complex molecules, including chalcones and thiosemicarbazones.
Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation
A significant application of this compound is in the synthesis of chalcone analogues through the Claisen-Schmidt condensation reaction. mdpi.comhumanjournals.com This reaction involves the base-catalyzed condensation of this compound with various aromatic or heterocyclic aldehydes. humanjournals.comasianjpr.comjapsonline.com
The general procedure involves dissolving this compound and a substituted benzaldehyde (B42025) in a solvent like methanol (B129727) or ethanol, followed by the addition of a base catalyst such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.comhumanjournals.comasianjpr.com The reaction is often carried out at room temperature. humanjournals.comasianjpr.comjapsonline.com This method has been used to synthesize a variety of novel chalcone derivatives containing the 5-chlorothiophene moiety. mdpi.comasianjpr.comjapsonline.com For instance, the condensation of this compound with various benzaldehyde derivatives in the presence of NaOH and methanol has been reported to produce a series of heterocyclic chalcone analogues. asianjpr.comjapsonline.com Similarly, reaction with p-anisaldehyde in ethanolic sodium hydroxide yields the corresponding α,β-unsaturated ketone. ijaresm.com
| Aldehyde | Catalyst | Solvent | Product | Reference |
| Various benzaldehydes | NaOH | Methanol | Novel chalcone derivatives | asianjpr.comjapsonline.com |
| Halogen-substituted benzaldehydes | NaOH | Methanol | Halogen-substituted chalcone analogues | mdpi.com |
| p-Anisaldehyde | NaOH | Ethanol | 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | ijaresm.com |
Formation of Thiosemicarbazones and Their Metal Complexes
This compound is a key precursor for the synthesis of thiosemicarbazones, which are important ligands in coordination chemistry. These ligands can then be used to form a variety of metal complexes.
The synthesis of thiosemicarbazone ligands from this compound involves a condensation reaction with a thiosemicarbazide (B42300) or a substituted thiosemicarbazide. tandfonline.com This reaction typically occurs by refluxing equimolar amounts of this compound and the appropriate thiosemicarbazide in a solvent like ethanol, often with a catalytic amount of acid. The resulting product is 2-acetyl-5-chloro-thiophene thiosemicarbazone (often abbreviated as HL). nih.gov
Similarly, Schiff base ligands can be synthesized through the condensation of this compound with various amines. For example, the reaction with 2,6-diaminopyridine (B39239) in the presence of concentrated hydrochloric acid as a catalyst yields the Schiff base ligand N-[1-(5-chloro-thiophen-2-yl)-ethylidene]-pyridine-2,6-diamine. ju.edu.et
These thiosemicarbazone ligands are versatile and can coordinate with various metal ions through the sulfur and azomethine nitrogen atoms. nih.govresearchgate.net The reactions of 2-acetyl-5-chloro-thiophene thiosemicarbazone with metal salts such as cobalt(II), nickel(II), zinc(II), and palladium(II) chlorides lead to the formation of a series of new metal complexes. nih.gov For instance, the reaction with [Pd(DMSO)₂Cl₂] yields [PdCl₂(N,S-HL)], where the palladium ion is coordinated through the sulfur and azomethine nitrogen atoms of the neutral ligand. nih.gov In other cases, the ligand can deprotonate and act as a bidentate or tridentate chelating agent. nih.govdergipark.org.tr
| Reactant | Product | Reference |
| Thiosemicarbazide | 2-Acetyl-5-chloro-thiophene thiosemicarbazone (HL) | nih.gov |
| 2,6-Diaminopyridine | N-[1-(5-chloro-thiophen-2-yl)-ethylidene]-pyridine-2,6-diamine | ju.edu.et |
The resulting thiosemicarbazone, 2-acetyl-5-chloro-thiophene thiosemicarbazone, has been used to synthesize a variety of metal complexes with cobalt(II), nickel(II), and zinc(II). nih.govdergipark.org.trresearchgate.net The coordination mode of the ligand depends on the metal ion and the reaction conditions. In some complexes, the ligand coordinates as a neutral molecule through the sulfur atom, while in others, it deprotonates and coordinates through both the nitrogen and sulfur atoms. nih.gov
| Metal Salt | Resulting Complex | Coordination | Reference |
| Cobalt(II) chloride | [CoCl₂(S-HL)₂] | Four-coordinated distorted tetrahedral | nih.gov |
| Nickel(II) chloride | [Ni(N,S-L)₂] | Distorted square planar | nih.gov |
| Zinc(II) chloride | [ZnCl₂(S-HL)₂] | Four-coordinated distorted tetrahedral | nih.gov |
| [Pd(DMSO)₂Cl₂] | [PdCl₂(N,S-HL)] | Mononuclear, coordinated through S and N | nih.gov |
Chelation with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Pd(II), Hg(II))
This compound serves as a crucial building block for multidentate ligands, particularly Schiff bases and thiosemicarbazones, which readily form stable complexes with a variety of transition metal ions. The coordination chemistry of these complexes is extensive, with applications driven by the diverse stereochemical and electronic properties that arise from the chelation process.
Typically, this compound is first condensed with an appropriate amine-containing molecule, such as o-phenylenediamine (B120857), 2,6-diaminopyridine, or thiosemicarbazide, to form a Schiff base or thiosemicarbazone ligand. pharmahealthsciences.netju.edu.etresearchgate.net These ligands possess multiple donor atoms (N, S, O) that can coordinate with metal ions.
The subsequent reaction of these ligands with metal salts (e.g., chlorides or acetates) of Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Pd(II), and Hg(II) yields the corresponding metal complexes. pharmahealthsciences.netresearchgate.netrjpbcs.comwjpr.net The coordination can occur in different modes. For instance, thiosemicarbazone derived from this compound can act as a neutral bidentate ligand, coordinating through the azomethine nitrogen and the thione sulfur, or as an anionic bidentate ligand after deprotonation of the thiol tautomer. researchgate.netdergipark.org.tr
Studies have characterized the geometry of these complexes. For example, complexes of Co(II), Ni(II), Cu(II), and Hg(II) with a Schiff base derived from this compound and o-phenylenediamine have been proposed to have an octahedral geometry. pharmahealthsciences.net Similarly, Co(II) and Zn(II) form tetrahedral complexes with 2-acetyl-5-chloro-thiophene thiosemicarbazone (where the ligand is neutral and monodentate, binding only through sulfur), while Ni(II) and Pd(II) form square planar complexes with the same ligand acting as a deprotonated bidentate N,S donor. researchgate.net The formation of these chelates is a key factor in the biological activities exhibited by these compounds. researchgate.net
Microwave-assisted synthesis has been shown to be an efficient, environmentally friendly method for preparing these metal complexes, often resulting in higher yields in shorter reaction times compared to conventional heating. rjpbcs.com
Table 1: Examples of Metal Complex Syntheses from this compound Derivatives
| Ligand Precursor | Amine Component | Metal Ions | Proposed Geometry | Reference |
|---|---|---|---|---|
| This compound | o-Phenylenediamine | Co(II), Ni(II), Cu(II), Hg(II) | Octahedral | pharmahealthsciences.net |
| This compound | Thiosemicarbazide | Co(II), Zn(II) | Tetrahedral | researchgate.net |
| This compound | Thiosemicarbazide | Ni(II), Pd(II) | Square Planar | researchgate.net |
| This compound | 2,6-Diaminopyridine | Zn(II) | Penta-coordinate | ju.edu.etamazonaws.com |
| This compound | Diethyl 5-amino-4-methylthiophene-3,5-dicarboxylate | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | Not Specified | rjpbcs.com |
Photochemical Reactions with Metal Carbonyls
The photochemical reactivity of this compound derivatives has been explored, particularly in the context of reactions with metal carbonyls. Research has shown that derivatives like 2-acetyl-5-chlorothiophenemethanesulfonylhydrazone can undergo photochemical reactions with Group 6 metal carbonyls, specifically hexacarbonylchromium(0), hexacarbonylmolybdenum(0), and hexacarbonyltungsten(0) (M(CO)₆ where M = Cr, Mo, W). researchgate.netdergipark.org.tr
In these reactions, one of the carbonyl (CO) ligands is substituted by the thiophene derivative. researchgate.net Spectroscopic evidence from FT-IR, EI-MS, and ¹H NMR indicates that the resulting complexes have the general formula [M(CO)₅(ligand)]. researchgate.net It was determined that the 2-acetyl-5-chlorothiophenemethanesulfonylhydrazone acts as a monodentate ligand, coordinating to the metal center through the sulfur atom of the thiophene ring. researchgate.net
Generation of Carboxylic Acid Derivatives (e.g., 5-Chlorothiophene-2-carboxylic acid)
This compound is a key starting material for the synthesis of 5-Chlorothiophene-2-carboxylic acid, a crucial intermediate in the production of pharmaceuticals like the anticoagulant rivaroxaban. chemicalbook.com The primary method for this transformation is the haloform reaction, a classic organic reaction that converts methyl ketones into carboxylic acids. lscollege.ac.innih.gov
In this process, this compound is treated with a halogen (like chlorine or bromine) in the presence of a strong base, such as sodium hydroxide. lscollege.ac.ingoogle.com The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide, which cleaves the resulting trihalomethyl group to form the carboxylate salt and a haloform (e.g., chloroform). lscollege.ac.in Subsequent acidification yields the final product, 5-Chlorothiophene-2-carboxylic acid. google.com
Another reported method involves the oxidation of this compound using sodium chlorite in the presence of a phosphate buffer (potassium dihydrogen phosphate) to control the pH between 4 and 6. chemicalbook.comgoogle.com This approach is described as an alternative to the haloform reaction. google.comgoogle.com
Synthesis of Other Heterocyclic Compounds
The reactivity of the acetyl group in this compound makes it a valuable synthon for constructing more complex heterocyclic systems. A prominent example is its use in the Claisen-Schmidt condensation reaction to produce chalcones. researchgate.netutm.my
In this base-catalyzed reaction (commonly using sodium hydroxide or potassium hydroxide), this compound is condensed with various aromatic or heterocyclic aldehydes. researchgate.netutm.myarabjchem.org This reaction forms an α,β-unsaturated ketone, known as a chalcone, which contains the 5-chlorothiophen-2-yl moiety. For instance, reacting this compound with benzaldehyde, 2-methoxybenzaldehyde, or 5-bromothiophene-2-carbaldehyde (B154028) yields the corresponding chalcone derivatives. researchgate.netarabjchem.org These chalcones are themselves versatile intermediates for synthesizing other heterocyclic compounds like pyrazolines and pyrimidines. researchgate.net
Mechanistic Investigations of Synthesis Reactions
Reaction Kinetics and Thermodynamics
The mechanistic aspects of reactions involving this compound have been investigated through kinetic and thermodynamic studies, particularly in the realm of photoredox catalysis. In a triplet-triplet annihilation upconversion (TTA-UC) system, the activation of this compound was studied. rsc.org The free energy change (ΔG_ET) for the electron transfer process was calculated using the Weller equation. The activation by the excited singlet state of the annihilator was found to be an exergonic process (ΔG_ET = -6.0 kcal mol⁻¹), making it thermodynamically favorable. In contrast, the pathway involving the triplet state was determined to be thermodynamically unfeasible (ΔG_ET = +23.9 kcal mol⁻¹). rsc.org
Kinetic analysis was performed using Stern-Volmer plots to determine the quenching rate constant (k_q) of the excited state by this compound. rsc.org In transient absorption spectroscopy experiments, the lifetime of generated radical cation intermediates was measured, providing further insight into the reaction timeline. For example, the radical cation of an annihilator (TBPe•+) was observed to have a lifetime on the order of 400 microseconds. rsc.org
Role of Catalysts and Reaction Conditions
Catalysts and reaction conditions play a pivotal role in directing the synthetic outcomes of reactions starting from this compound.
Catalysis in Acylation: In the Friedel-Crafts acylation to produce this compound itself, the choice of catalyst is critical. While strong Lewis acids like aluminum chloride are common, they can lead to mixtures of products if the starting material contains impurities. googleapis.com Phosphoric acid has been identified as a catalyst that allows for the direct acylation of mixtures of mono- and dichlorothiophenes to selectively yield 2-acyl-5-chlorothiophene, as it is not strong enough to catalyze the acylation of 2,5-dichlorothiophene. googleapis.com Other catalysts, such as activated clay, have also been employed, with reaction yields being dependent on the catalyst and conditions like temperature and reaction time. google.com
Catalysis in Cross-Coupling and Photoreactions: In modern photoredox catalysis, this compound is often used as a model aryl halide substrate. These reactions are highly dependent on the photocatalyst, solvent, and atmosphere. For instance, the visible-light-driven synthesis of triarylethylenes from this compound and 1,1-diphenylethene was optimized using biacetyl as a low-cost photosensitizer under blue light irradiation. mdpi.com The reaction yield was sensitive to the solvent and the presence of oxygen, with anaerobic conditions being crucial for success in homogeneous solutions. mdpi.com However, using a supramolecular gel as a nanoreactor medium was found to protect the reaction from oxygen, allowing it to proceed even in an aerated environment. nih.govresearchgate.net
Table 2: Effect of Reaction Conditions on the Yield of a Photochemical Coupling Product
| Substrate 1 | Substrate 2 | Catalyst/Sensitizer (B1316253) | Medium | Atmosphere | Product Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | 1,1-Diphenylethene | Biacetyl | Acetonitrile | Aerobic | Trace | mdpi.com |
| This compound | 1,1-Diphenylethene | Biacetyl | Acetonitrile | Anaerobic | 75% | mdpi.com |
| This compound | bis(pinacolato)diboron | Photocatalyst | MeCN/H₂O | Aerated | 0% | nih.govresearchgate.net |
| This compound | bis(pinacolato)diboron | Photocatalyst | Supramolecular Gel | Aerated | High Yield | nih.govresearchgate.net |
Advanced Spectroscopic Techniques
Spectroscopy plays a crucial role in elucidating the molecular framework of this compound. Techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the compound's structure and bonding.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound has been thoroughly analyzed, with experimental data often supplemented by theoretical calculations to provide reliable vibrational assignments.
The stretching vibrations of the thiophene ring are typically observed in the wavenumber ranges of 1500–1540 cm⁻¹, 1400–1445 cm⁻¹, and 1335–1365 cm⁻¹. dergipark.org.tr For this compound and its derivatives, the symmetric and asymmetric C-H stretching frequencies of the thiophene ring are calculated to be around 3100.8/3083.6 cm⁻¹. dergipark.org.tr The vibrations of the C-H bonds are notably influenced by the in-plane and out-of-plane bending of the carbonyl group. researchgate.net
A detailed interpretation of the vibrational spectra is often aided by normal coordinate analysis. researchgate.net For instance, in studies of related thiophene derivatives, a single scaling factor has been used to achieve good agreement between experimental and calculated frequencies. researchgate.net The characterization of this compound by FT-IR has been a key component in comprehensive studies that also include Raman spectroscopy and X-ray diffraction. chemsrc.com
Interactive Data Table: Key IR Vibrational Assignments for this compound Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C-H stretching (thiophene ring) | ~3100 | dergipark.org.tr |
| C=O stretching | 1650 | bmrat.org |
| C=C aromatic stretching | 1588 | bmrat.org |
| C=C alkenyl stretching | 1498 | bmrat.org |
| C-Cl stretching | 719 | bmrat.org |
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The structure of this compound has been characterized using Raman spectroscopy in conjunction with FT-IR and single-crystal X-ray diffraction. Theoretical calculations, such as those using density functional theory (DFT), have been employed to predict vibrational frequencies, which show good agreement with experimental Raman data. researchgate.net This combined experimental and theoretical approach allows for reliable vibrational assignments.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR have been used to characterize this compound and its derivatives. arabjchem.orgrsc.org
In the ¹H NMR spectrum of a derivative, 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one, the thiophene protons appear as doublets at δ 7.60 ppm and δ 7.00 ppm with a coupling constant of 4.1 Hz. rsc.org The methylene (B1212753) protons of the bromoacetyl group appear as a singlet at δ 4.28 ppm. rsc.org For chalcone derivatives synthesized from this compound, the ¹H NMR spectra show characteristic signals for the thiophene ring protons and the vinylic protons of the chalcone backbone. arabjchem.org
¹³C NMR spectroscopy provides information about the carbon skeleton. In a chalcone derivative of this compound, the carbonyl carbon appears at δ 181.16 ppm, and the thiophene carbons are observed in the aromatic region of the spectrum. arabjchem.org Theoretical calculations of ¹H NMR chemical shifts have shown good agreement with experimental data. researchgate.net
Interactive Data Table: ¹H NMR Data for a this compound Derivative
| Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |
| Thiophene-H | 7.60 | d | 4.1 | rsc.org |
| Thiophene-H | 7.00 | d | 4.1 | rsc.org |
| -CH₂Br | 4.28 | s | - | rsc.org |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of approximately 160.62 g/mol . nih.govnist.gov The fragmentation pattern is characteristic of the molecule's structure, often involving cleavage of the acetyl group and fragmentation of the thiophene ring. libretexts.org For chalcone derivatives of this compound, the mass spectra show molecular ions consistent with their proposed structures. arabjchem.orgcdnsciencepub.com For instance, the mass spectrum of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one showed a calculated m/z of 248. arabjchem.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound has been recorded and is available in spectral databases. nih.gov In a study involving the photosensitized reaction of this compound, its UV-Vis absorption spectrum was measured in acetonitrile. mdpi.com The spectrum shows that the compound absorbs in the UV region, which is a key consideration for photochemical reactions. mdpi.com Theoretical calculations using time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions and oscillator strengths, which can then be compared with the experimental UV-Vis spectrum. researchgate.net
Mass Spectrometry (MS)
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group C2/c, and the molecule adopts an O,S-cis isomeric form. The experimental geometric parameters obtained from X-ray diffraction are in good agreement with those predicted by theoretical calculations. The Cambridge Structural Database contains the crystallographic data for this compound under the CCDC number 972080. nih.gov X-ray diffraction has also been used to determine the structures of various derivatives of this compound, including chalcones and metal complexes, providing valuable insights into their solid-state conformations and intermolecular interactions. dergipark.org.trresearchgate.net
Interactive Data Table: Crystal Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | C2/c | |
| Conformation | O,S-cis | |
| CCDC Number | 972080 | nih.gov |
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation
The molecular structure of this compound (ACT) has been characterized using single-crystal X-ray diffraction. sigmaaldrich.com Studies show that ACT crystallizes in the monoclinic crystal system with the space group C2/c, presenting as the O,S-cis isomer. sigmaaldrich.com The crystallographic data provides a foundational understanding of its solid-state structure.
The investigation of derivatives of this compound, particularly chalcones synthesized through Claisen-Schmidt condensation with various benzaldehydes, has also been extensive. mdpi.comnih.govmdpi.com These studies reveal how the addition of different substituted phenyl rings affects the crystal packing and molecular geometry. For instance, a series of heterocyclic chalcone analogues derived from this compound were synthesized, and their structures were determined by single-crystal X-ray diffraction to understand their structural diversity and the interactions governing crystal stability. mdpi.commdpi.com In one such derivative, (E)-1-(5-chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, the molecule is non-planar, with a significant dihedral angle between the chlorothiophene and dimethoxyphenyl rings. researchgate.net The crystal structures of these chalcone derivatives are often stabilized by various intermolecular interactions, including C-H···O hydrogen bonds. mdpi.comresearchgate.net
| Parameter | This compound (ACT) sigmaaldrich.com | (E)-1-(5-chlorothiophen-2-yl)-3-(4-methylphenyl)prop-2-en-1-one mdpi.com |
|---|---|---|
| Chemical Formula | C6H5ClOS | C14H11ClOS |
| Formula Weight | 160.65 | 262.75 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P21/c |
| a (Å) | Data not available in search results | 11.054(3) |
| b (Å) | Data not available in search results | 5.8819(18) |
| c (Å) | Data not available in search results | 19.263(6) |
| β (°) | Data not available in search results | 94.02(3) |
| Volume (ų) | Data not available in search results | 1248.1(6) |
| Z | Data not available in search results | 4 |
| CCDC Number | 972080 nih.gov | Data not available in search results |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different types of atomic contacts that stabilize the crystal structure.
The primary intermolecular contacts identified for 2-acetyl-5-chloro-thiophene thiosemicarbazone are Cl···H/H···Cl, S···H/H···S, N···H/H···N, and H···H contacts. researchgate.netdergipark.org.trdergipark.org.tr Similarly, in a study of N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, a derivative of a related thiophene compound, the most significant contributor to the Hirshfeld surface was H···H contacts at 69.1%, followed by H···O (13.8%), H···C (8.3%), and H···S (8.2%) interactions. tandfonline.com These findings highlight the importance of hydrogen-involved contacts in the packing of thiophene derivatives. The d(norm) map for these compounds typically shows distinct red spots, indicating close-contact interactions, which correspond to hydrogen bonds like N-H···O. tandfonline.com
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 69.1 |
| H···O / O···H | 13.8 |
| H···C / C···H | 8.3 |
| H···S / S···H | 8.2 |
| H···N / N···H | 0.3 |
This quantitative analysis of intermolecular forces is crucial for understanding the supramolecular chemistry of these compounds and for designing new materials with specific solid-state properties.
Computational Chemistry and Theoretical Investigations of 2 Acetyl 5 Chlorothiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely used to investigate the properties of 2-acetyl-5-chlorothiophene and its derivatives. These calculations provide a detailed picture of the molecule's electronic structure and geometry. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method, often paired with basis sets such as 6-31G(d,p) and 6-311++G(d,p) to achieve a balance between computational cost and accuracy. dergipark.org.trdergipark.org.tr
Theoretical geometry optimizations using DFT methods have been performed to determine the most stable conformation of this compound. These calculations predict the bond lengths, bond angles, and dihedral angles of the molecule in the gaseous phase. The results from these calculations are often in good agreement with experimental data obtained from X-ray crystallography. dergipark.org.trresearchgate.net For instance, a study on a derivative, (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole, simulated bond distances for the chlorothiophene ring, finding the C18–S22 and C21–S22 bond lengths to be 1.737 Å and 1.757 Å, respectively. rsc.org The Cl17–C18 bond distance was calculated to be 1.731 Å. rsc.org
Infrared spectroscopy and theoretical calculations have been used to analyze the s-cis-trans isomerism of this compound. researchgate.net These studies, using the B3LYP/6-311++G(3df,3p) level of theory, have shown that the O,S-cis conformer is the most predominant form in both solvents and the gas phase. researchgate.net
Below is a table of selected optimized geometric parameters for a derivative of this compound, providing an example of the type of data generated from DFT calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C18-S22 | 1.737 | |
| C21-S22 | 1.757 | |
| Cl17-C18 | 1.731 | |
| C-S-C | 87.70 - 91.0 | |
| C-C-S | 110.4 - 121.8 | |
| Cl-C-C | 119.5 - 119.7 | |
| Data for a derivative of this compound. rsc.org |
Vibrational frequency calculations are a key component of DFT studies, providing theoretical vibrational spectra that can be compared with experimental FT-IR and Raman data. These calculations help in the assignment of vibrational modes to specific molecular motions. For this compound and its derivatives, calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model. dergipark.org.tr
For instance, in a study of 2-acetyl-5-chloro-thiophene thiosemicarbazone, the symmetric and asymmetric C–H stretching frequencies of the thiophene (B33073) ring were calculated using the B3LYP method to be around 3100.8 cm⁻¹ and 3083.6 cm⁻¹, respectively. dergipark.org.tr The stretching vibrations of the thiophene ring are generally observed in the wavenumber ranges of 1500-1540 cm⁻¹, 1400-1445 cm⁻¹, and 1335-1365 cm⁻¹. dergipark.org.tr
The following table presents a selection of calculated vibrational frequencies for a derivative of this compound.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| C-H stretching (thiophene) | 3100.8 (symmetric) |
| C-H stretching (thiophene) | 3083.6 (asymmetric) |
| C=N stretching | 1581.1 |
| N-N stretching | 1073.9 |
| Data for 2-acetyl-5-chloro-thiophene thiosemicarbazone. dergipark.org.tr |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr
For chalcones derived from this compound, DFT calculations in the gas phase using the B3LYP method with a 6-31G basis set have been performed to determine the HOMO and LUMO energies. arabjchem.org In a study on 2-acetyl-5-chloro-thiophene thiosemicarbazone, the HOMO-LUMO energy gap was calculated to be 3.691 eV. dergipark.org.tr The LUMO of this ligand and its zinc complex is primarily located on the 5-chlorothiophene ring. dergipark.org.tr
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). dergipark.org.trdergipark.org.tr
| Parameter | Value (eV) |
| E(HOMO) | - |
| E(LUMO) | - |
| HOMO-LUMO Gap (ΔE) | 3.691 |
| Data for 2-acetyl-5-chloro-thiophene thiosemicarbazone. dergipark.org.tr |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. wolfram.com The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). wolfram.com
In studies of chalcones derived from this compound, MEP plots have been generated to understand their electronic properties. arabjchem.org For polar molecules, the electrostatic potential surface maps the electron density, which is calculated using quantum chemistry packages like B3LYP/6-31G(d). wolfram.com These maps provide a visual representation of the molecule's reactivity.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization.
In a study of melaminium N-acetylglycinate dihydrate, NBO analysis was used to investigate intermolecular hydrogen bonding interactions. researchgate.net For derivatives of this compound, NBO analysis has been employed to understand the stability arising from hyperconjugative interactions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. These simulations can provide insights into the conformational dynamics, solvation effects, and stability of molecules.
For a chalcone (B49325) derived from this compound, MD simulations were performed to assess its stability profile when interacting with the Bcl-2 protein. arabjchem.org These simulations, which were run for up to 500 ns, provided information on the dynamic behavior and binding stability of the compound. arabjchem.org Such studies are valuable for understanding the interactions of these molecules in a biological context.
Quantum Chemical Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic properties of this compound (ACT). A comprehensive study utilized the B3LYP (Becke-3-Lee-Yang-Parr) functional combined with the 6-311+G(3df,p) basis set to investigate the compound. These theoretical calculations examined the optimized geometric parameters, vibrational frequencies, and conformational isomers of ACT.
The research confirmed that this compound crystallizes with the O,S-cis isomer in a monoclinic space group (C2/c). A strong agreement was found between the theoretically calculated structural parameters and vibrational frequencies and those determined experimentally through techniques like FT-IR, Raman spectroscopy, and single-crystal X-ray diffraction. The stability of the molecule, attributed to hyperconjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net
Further computational studies on derivatives, such as 2-Acetyl-5-chloro-thiophene thiosemicarbazone, also employed DFT methods (B3LYP/6-31G(d,p)) to investigate molecular geometry and electronic properties. dergipark.org.trdergipark.org.tr These studies calculate frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability. dergipark.org.tr From these energies, various molecular properties such as chemical potential (μ), hardness (η), softness (S), and electronegativity (χ) can be derived. dergipark.org.trresearchgate.net
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Theoretical Value (B3LYP/6-311+G(3df,p)) | Experimental Value (XRD) |
|---|---|---|
| Bond Length (Å) | ||
| Cl1-C5 | 1.716 | 1.724 |
| S1-C2 | 1.725 | 1.716 |
| S1-C5 | 1.719 | 1.705 |
| C6-O1 | 1.233 | 1.222 |
| Bond Angle (°) | ||
| C2-S1-C5 | 92.0 | 92.3 |
| O1-C6-C2 | 121.2 | 121.3 |
| Cl1-C5-C4 | 125.8 | 125.7 |
Data sourced from a study by Kumar et al.
Table 2: Calculated Molecular Properties of a this compound Derivative
| Property | Value (eV) |
|---|---|
| E (HOMO) | -5.698 |
| E (LUMO) | -2.007 |
| Energy Gap (ΔE) | 3.691 |
| Chemical Potential (μ) | -3.852 |
| Hardness (η) | 1.845 |
| Softness (S) | 0.271 |
| Electronegativity (χ) | 3.852 |
These values are for the derivative 2-Acetyl-5-chloro-thiophene thiosemicarbazone, calculated at the B3LYP/6-31G(d,p) level, and serve as an illustrative example of quantum chemical analysis. dergipark.org.tr
Thermochemical Studies
Theoretical calculations also provide valuable information on the thermochemical properties of this compound. By employing DFT calculations at the B3LYP/6-311++G(d,p) level of theory, researchers have predicted thermodynamic functions for the compound. researchgate.net These studies calculate properties such as heat capacity, entropy, and enthalpy at different temperatures, providing a comprehensive understanding of the compound's thermal behavior and stability under varying conditions.
Table 3: Theoretically Calculated Thermodynamic Properties of this compound
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |
|---|---|---|---|
| 100 | 78.86 | 309.51 | 5.47 |
| 200 | 120.73 | 372.23 | 15.71 |
| 298.15 | 160.01 | 424.31 | 29.74 |
| 400 | 194.59 | 474.95 | 47.45 |
| 500 | 222.14 | 522.01 | 68.32 |
Data based on theoretical calculations. researchgate.net
Advanced Reactivity and Derivatization Studies of 2 Acetyl 5 Chlorothiophene
Electrophilic Aromatic Substitution Reactions
The thiophene (B33073) ring in 2-Acetyl-5-chlorothiophene is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to aromatic compounds. cymitquimica.comchemicalbook.comchemenu.com The position of substitution is directed by the existing acetyl and chloro groups. The acetyl group at the 2-position is an electron-withdrawing group and a meta-director, while the chloro group at the 5-position is also electron-withdrawing but ortho, para-directing. The sulfur atom in the thiophene ring strongly directs electrophiles to the adjacent alpha-positions (2 and 5). Given that these positions are already substituted, electrophilic attack occurs at the available beta-positions (3 and 4).
Detailed studies show that nitration of this compound can be achieved with high yield. For instance, using a mixture of nitric acid and sulfuric acid as the nitrating agent, with concentrated sulfuric acid as the solvent, results in the introduction of a nitro group onto the thiophene ring. researchgate.net This reaction yields 5-acetyl-2-chloro-3-nitrothiophene, indicating that the electrophile (NO₂⁺) substitutes at the 3-position. researchgate.net This outcome is consistent with the directing effects of the substituents, where the position ortho to the activating sulfur and meta to the deactivating acetyl group is favored.
Table 1: Nitration of this compound
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Concentrated H₂SO₄, mixed acid (HNO₃/H₂SO₄) | 5-Acetyl-2-chloro-3-nitrothiophene | 64% | researchgate.net |
Thiophene and its derivatives are also known to undergo other electrophilic substitution reactions such as halogenation and sulfonation. chemicalbook.commasterorganicchemistry.com For example, 5-chlorothiophene can undergo sulfonation using chlorosulfonic acid. While specific studies detailing the direct halogenation or sulfonation of this compound are not prevalent in the provided results, the general reactivity of the thiophene nucleus suggests these transformations are feasible under appropriate conditions. chemicalbook.com
Nucleophilic Substitution Reactions
The chlorine atom attached to the thiophene ring in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. smolecule.com This reactivity is crucial for the synthesis of diverse derivatives.
A notable example is the thioetherification reaction with a thiol. In the synthesis of a complex molecule, 5-acetyl-2-chloro-3-nitrothiophene (the nitrated derivative of this compound) undergoes a nucleophilic substitution reaction with 2,3-dichlorobenzenethiol. researchgate.net The reaction, carried out in a dimethylformamide (DMF) solution with potassium carbonate, results in the displacement of the chlorine atom to form 1-(5-((2,3-dichlorophenyl)thio)-4-nitro-2-thienyl)ethanone with a 76% yield. researchgate.net
Table 2: Nucleophilic Substitution of a this compound Derivative
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Acetyl-2-chloro-3-nitrothiophene | 2,3-Dichlorobenzenethiol | K₂CO₃, DMF | 1-(5-((2,3-Dichlorophenyl)thio)-4-nitro-2-thienyl)ethanone | 76% | researchgate.net |
Furthermore, the chlorine atom can be displaced by other nucleophiles, such as amines and thiolates, under suitable conditions to create amino or thiol-substituted derivatives. Recent research has also demonstrated the activation of the C-Cl bond for coupling reactions powered by a green-to-blue upconversion (TTA-UC) photoredox system. rsc.orgrsc.org This method facilitates a single electron transfer (SET) process, forming a heteroarene radical that can be trapped by nucleophiles like N-methylpyrrole to yield biaryl products. rsc.orgrsc.org
Cyclization and Ring-Closing Reactions
This compound is a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions. The acetyl group provides a reactive handle for condensation and subsequent ring-closure.
A common strategy involves the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to form chalcones. arabjchem.orgresearchgate.netnih.gov These chalcones, which are α,β-unsaturated ketones, are versatile intermediates for synthesizing heterocyclic compounds. For instance, reacting these chalcones with hydrazine (B178648) hydrate (B1144303) in the presence of thionyl chloride (SOCl₂) as a catalyst leads to the formation of 1H-pyrazole derivatives in yields often exceeding 85%. ajol.info
Table 3: Synthesis of Chalcones from this compound
| Aldehyde Reactant | Conditions | Product Class | Yield | Reference |
|---|---|---|---|---|
| Substituted Benzaldehydes | 40% KOH, Methanol (B129727), 24h stir | (E)-1-(5-chlorothiophen-2-yl)-3-(aryl)prop-2-en-1-one | 70-96% | arabjchem.org |
| Heterocyclic Aldehydes | NaOH, Basic medium | Thiophene Chalcones | Not specified | researchgate.net |
These chalcones are key building blocks. The subsequent cyclization to form pyrazoles demonstrates one of the many pathways available for creating more complex, fused-ring systems. ajol.info
Table 4: Cyclization of Chalcones to Pyrazoles
| Reactant | Reagents | Conditions | Product Class | Reference |
|---|---|---|---|---|
| 5-Chloro-2-thienyl chalcones | Hydrazine hydrate, SOCl₂, Diethyl ether | 60 °C | Aryl-aryl 1H pyrazoles | ajol.info |
In another example of complex cyclization, derivatives of this compound are used to construct spiro-heterocyclic systems. The synthesis of N-{3'-acetyl-5-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'- researchgate.netsmolecule.comajol.infothiadiazol]-5'-yl}acetamide involves the formation of an indole (B1671886) scaffold followed by the introduction of a thiadiazole ring through condensation reactions. evitachem.com
Functional Group Transformations (e.g., Oxidation of acetyl group)
The acetyl group of this compound can be readily transformed into other functional groups, further expanding its synthetic utility. The most common transformations are oxidation and reduction of the carbonyl group.
Oxidation of the acetyl group can produce the corresponding carboxylic acid. A method for this transformation involves using sodium chlorite (B76162) (Textone) in the presence of a pH buffer like potassium dihydrogen phosphate (B84403). google.comgoogle.com This oxidation converts this compound into 5-chlorothiophene-2-carboxylic acid. google.comgoogle.com Another catalytic system for a similar transformation on 2-acetylthiophene (B1664040) (the non-chlorinated analog) to methyl 2-acetyl-5-thiophenecarboxylate involves VO(acac)₂ with methanol and carbon tetrachloride. semanticscholar.org
Table 5: Oxidation of the Acetyl Group
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| This compound | Sodium chlorite, Potassium dihydrogen phosphate | 5-Chlorothiophene-2-carboxylic acid | google.comgoogle.com |
| 2-Acetylthiophene | VO(acac)₂, CH₃OH, CCl₄ | Methyl 2-acetyl-5-thiophenecarboxylate | semanticscholar.org |
Conversely, the acetyl group can undergo reduction to form an alcohol. smolecule.com Standard reducing agents like lithium aluminum hydride can be employed to convert the carbonyl group into a secondary alcohol, yielding 1-(5-chloro-2-thienyl)ethanol. This transformation provides another route for derivatization, as the resulting alcohol can participate in a variety of subsequent reactions.
Applications and Bio Inorganic Studies of 2 Acetyl 5 Chlorothiophene Derivatives
Medicinal Chemistry Applications
The inherent reactivity of 2-Acetyl-5-chlorothiophene allows for its modification into various structures, such as chalcones, Schiff bases, and pyrazolines, which have demonstrated a broad spectrum of pharmacological activities. chemimpex.comnih.gov The presence of the sulfur and chlorine atoms in the thiophene (B33073) ring is often associated with enhanced biological efficacy.
Development of Anti-inflammatory Agents
Derivatives of this compound have been investigated for their potential to combat inflammation. Chalcones, synthesized through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes, have been a particular focus of this research. grafiati.comasianjpr.com Some of these newly synthesized chalcones have shown moderate to considerable anti-inflammatory activity. grafiati.com The anti-inflammatory potential of these compounds is often evaluated using models such as the carrageenan-induced rat paw edema test. asianjpr.com Pyrazoline derivatives, synthesized from the chalcones of 2-acetyl thiophene, have also been screened for anti-inflammatory properties, with some compounds showing notable activity. grafiati.com
A study on novel chalcone (B49325) derivatives synthesized from this compound highlighted their potential as anti-inflammatory agents. japsonline.com The anti-inflammatory activity of chalcones is thought to be mediated, in part, by the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) which are involved in the inflammatory pathway. asianjpr.com
Table 1: Examples of this compound Derivatives with Anti-inflammatory Activity
| Derivative Type | Synthesis Method | Key Findings |
| Chalcones | Claisen-Schmidt condensation | Moderate to considerable anti-inflammatory activity observed. grafiati.com |
| Pyrazolines | Reaction of chalcones with phenyl hydrazine (B178648) | Some derivatives exhibited anti-inflammatory effects. grafiati.com |
| Chalcone Analogues | Claisen-Schmidt condensation | Investigated for their potential as anti-inflammatory agents. japsonline.com |
Research on Antimicrobial and Antibacterial Agents
The search for new antimicrobial and antibacterial agents has led to the synthesis and evaluation of numerous derivatives of this compound. Schiff bases and their metal complexes have shown particular promise in this area.
Schiff base ligands derived from the condensation of this compound with various amines, and their subsequent metal (II) complexes (e.g., Co, Ni, Cu, Mn, Zn), have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. rjpbcs.compharmahealthsciences.net For instance, a Schiff base synthesized from this compound and 2,6-diaminopyridine (B39239), and its Zn(II) complex, were evaluated for antibacterial activity. amazonaws.comwisdomlib.orgju.edu.et The results indicated that the metal complex exhibited greater antibacterial activity than the free ligand, a phenomenon often attributed to the chelation theory. amazonaws.comwisdomlib.org According to this theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism. amazonaws.com
Chalcone derivatives of this compound have also been extensively studied for their antibacterial properties. A study on halogen-substituted chalcones containing the 5-chlorothiophene moiety revealed a varied range of inhibition against tested microbial strains. nih.gov For example, a compound with a p-fluoro substituent on the phenyl ring demonstrated elevated antimicrobial activity. nih.gov
Table 2: Antibacterial Activity of this compound Derivatives
| Derivative | Organisms Tested | Key Findings |
| Schiff base metal complexes (Co, Ni, Cu, Hg) | Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, E. coli | Metal complexes showed higher activity than the parent Schiff base. Co(II) and Cu(II) complexes were particularly effective against E. coli. pharmahealthsciences.net |
| Zn(II) complex of Schiff base from 2,6-diaminopyridine | Salmonella typhimurium, Staphylococcus aureus, Escherichia coli | The Zn(II) complex showed significant activity, especially against S. aureus, and was more potent than the free ligand. wisdomlib.org |
| Halogen-substituted chalcones | Various microbial strains | A p-fluoro substituted chalcone exhibited enhanced antimicrobial activity. nih.gov |
| Bis-Chalcone derivatives | Antibacterial agents | Synthesized from this compound and terephthaldehyde. |
Exploration of Antifungal Agents
In addition to their antibacterial properties, derivatives of this compound have been explored as potential antifungal agents. Elemental sulfur itself is known to have antifungal properties, and sulfur-containing heterocycles like thiophene are of interest in this regard.
Metal complexes of Schiff bases derived from this compound have been tested against various fungal species. For example, Co(II), Cu(II), Ni(II), Mn(II), and Zn(II) complexes of a Schiff base derived from 2-acetyl-5-chloro thiophene were evaluated for their antifungal activity against species such as Aspergillus niger and Candida albicans. rjpbcs.com The results often indicate that the metal complexes are more potent than the parent ligand. rjpbcs.com
Chalcone derivatives have also been a focus of antifungal research. nih.gov Studies on halogen-substituted chalcones with a 5-chlorothiophene moiety have shown that these compounds can inhibit the growth of fungal strains. nih.gov
Table 3: Antifungal Activity of this compound Derivatives
| Derivative | Organisms Tested | Key Findings |
| Schiff base metal complexes (Co, Cu, Ni, Mn, Zn) | Aspergillus niger, Candida albicans | Metal complexes showed good antifungal activity, superior to the free ligand. rjpbcs.com |
| Halogen-substituted chalcones | Various fungal strains | Exhibited a range of antifungal activity. nih.gov |
| Thiosemicarbazone metal complexes | C. albicans | The free ligand and its metal complexes were tested for their antifungal activity. researchgate.net |
Anticancer and Antitumor Research
The development of novel anticancer agents is a significant area of research for this compound derivatives. Chalcones, in particular, have been widely investigated for their cytotoxic effects against various cancer cell lines.
A series of chlorothiophene-based chalcone analogs were synthesized from this compound and evaluated for their anticancer activity. arabjchem.org These compounds were tested against cancer cell lines such as HeLa (cervical cancer). arabjchem.org The thiophene ring is often used as a bioisosteric replacement for a benzene (B151609) ring in drug design, which can enhance cytotoxic effects. arabjchem.org Another study reported the synthesis of chalcone derivatives from this compound and their evaluation against the MCF-7 breast cancer cell line. bmrat.org
Metal complexes of thiosemicarbazones derived from this compound have also shown promising anticancer activity. Cobalt(II), nickel(II), zinc(II), and palladium(II) complexes of 2-acetyl-5-chloro thiophene thiosemicarbazone have been synthesized and evaluated for their anticancer potential. grafiati.com In one study, copper, palladium, and platinum complexes of a thiosemicarbazone ligand were tested against several human cancer cell lines, including lung adenocarcinoma (NCI-H1573), breast cancer (SKBR-3, MCF-7), human melanoma (A375), and human promyelocytic leukemia (HL-60) cells. researchgate.net A copper complex showed the best antiproliferative activities against MCF-7 cells, and significant inhibition of HL-60 cell growth was observed for the copper, palladium, and platinum complexes. researchgate.net
Table 4: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line(s) | Key Findings |
| Chlorothiophene-based chalcones | HeLa | Thiophene moiety enhanced toxicity to cancer cells. arabjchem.org |
| Chalcone derivatives | MCF-7 | Showed activity against breast cancer cells. bmrat.org |
| Thiosemicarbazone metal complexes (Cu, Pd, Pt) | NCI-H1573, SKBR-3, MCF-7, A375, HL-60 | Copper complex was most active against MCF-7. Copper, palladium, and platinum complexes significantly inhibited HL-60 growth. researchgate.net |
| Copper(II) complexes | HepG2, HeLa, A549 | Showed substantial antiproliferative effects. mdpi.com |
Analgesic Drug Development
The potential for developing analgesic drugs from this compound derivatives has also been explored. chemimpex.com One study focused on the synthesis and evaluation of a series of new bulleyaconitine A (BLA) derivatives as analgesics. acs.org In this research, a derivative featuring a 5'-chlorothiophene-2'-carboxylate moiety at the C14 position of BLA demonstrated not only good analgesic activity with a rapid onset but also a long duration of action, even surpassing the positive control, BLA. acs.org This finding highlights the potential of incorporating the 2-chlorothiophene (B1346680) structure into known analgesic scaffolds to enhance their properties. acs.org
DNA Binding and Cleavage Studies
The interaction of metal complexes with DNA is a critical aspect of their mechanism of action as anticancer agents. Several studies have investigated the DNA binding and cleavage properties of metal complexes derived from this compound.
Metal complexes of Schiff bases and thiosemicarbazones are of particular interest. The binding of these complexes to calf thymus DNA (CT-DNA) is often studied using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements. tandfonline.com These studies can reveal the mode of binding, such as intercalation, where the complex inserts itself between the base pairs of the DNA. tandfonline.com
For instance, the DNA binding properties of ruthenium(II) complexes containing thiosemicarbazone ligands derived from this compound have been investigated. researchgate.netresearchgate.net Some complexes have been shown to bind to DNA, and in some cases, even induce DNA cleavage, which can lead to apoptosis in cancer cells. dntb.gov.ua The ability of a complex to cleave DNA suggests its potential as a nuclease agent, which is a desirable property for anticancer drugs. dntb.gov.ua Studies on copper(II) complexes have also demonstrated intercalative binding to CT-DNA. nih.gov
Table 5: DNA Interaction Studies of this compound Derivatives
| Derivative | Study Type | Key Findings |
| Ruthenium(II) thiosemicarbazone complexes | DNA binding | Complexes bind to DNA, with binding constants in the range of 10^4 to 10^5 M^-1. researchgate.netresearchgate.net |
| Metal(II) Schiff base complexes (Co, Ni, Cu) | DNA binding and viscosity measurements | Metal complexes intercalate into DNA, with the copper complex showing the strongest interaction. tandfonline.com |
| Ruthenium(II) complexes | DNA binding and cleavage | Some complexes not only bind to DNA but are also capable of cleaving it upon irradiation. dntb.gov.ua |
| Copper(II) complexes | DNA binding | Complexes bind to CT-DNA via an intercalative mode. nih.gov |
Material Science Applications
Derivatives of this compound are valuable precursors in material science, contributing to the development of advanced materials with specific, enhanced properties. chemimpex.com These applications primarily leverage the unique chemical structure of the thiophene ring, which can be modified to create polymers and other materials with desirable characteristics.
Conductive Polymers and Organic Electronics Development
Thiophene derivatives are fundamental building blocks for conductive polymers, and this compound is no exception. researchgate.net The thiophene ring itself is an electron-rich system that, when polymerized, can form a conjugated backbone through which electrons can delocalize, leading to electrical conductivity. The acetyl and chloro substituents on the this compound molecule can influence the electronic properties, solubility, and processability of the resulting polythiophenes. rsc.org
The synthesis of polythiophenes often involves the polymerization of functionalized thiophene monomers at the 2 and 5 positions. rsc.org The presence of the acetyl group can be used to tune the polymer's electronic and optical properties. For instance, the introduction of various side chains through the acetyl group can enhance solubility and processability, which are crucial for the fabrication of electronic devices. rsc.org Furthermore, the chlorine atom can be a site for further chemical modification or can influence the polymer's packing and morphology, which in turn affects its conductivity. Research has shown that functionalization of polythiophenes can alter their optical and electronic properties, making them suitable for applications in organic electronics. rsc.org
Thiophene-based polymers derived from related compounds are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. nbinno.com The ability to create tailored polythiophene derivatives from precursors like this compound is a key area of research in the field of organic electronics. chemimpex.com
Formulation of Advanced Materials with Enhanced Thermal and Chemical Resistance
The acetyl group provides a reactive site for cross-linking reactions, which can lead to the formation of a more rigid and stable polymer network. This cross-linking can significantly improve the thermal stability and chemical resistance of the final material. These enhanced properties make such materials suitable for use in demanding environments where they may be exposed to high temperatures, corrosive chemicals, or both.
Agricultural Chemistry Applications (e.g., Pesticides, Herbicides)
This compound and its derivatives have been explored for their potential applications in agricultural chemistry. chemimpex.com The biological activity of these compounds suggests they may be effective as pesticides or fungicides. smolecule.commyskinrecipes.com The thiophene ring is a structural component in some biologically active molecules, and the addition of acetyl and chloro groups can modulate this activity. guidechem.com
Research into the biological activities of thiophene derivatives has indicated their potential to inhibit the growth of various microorganisms. smolecule.com This antimicrobial action is a key attribute for developing effective pesticides and fungicides to protect crops. For example, some derivatives have been evaluated for their effectiveness against various bacterial and fungal strains. The development of new agrochemicals often involves the synthesis and screening of novel compounds, and this compound serves as a valuable starting material in this process. chemimpex.comguidechem.com It is used as a precursor for developing insecticides and fungicides.
Coordination Chemistry of Metal Complexes
This compound is a versatile ligand in coordination chemistry, readily forming complexes with a variety of transition metals. It can be modified, for example, through condensation reactions to form Schiff bases, which are excellent chelating agents. pharmahealthsciences.netrjpbcs.com These Schiff base ligands, derived from this compound, can coordinate to metal ions through atoms like nitrogen and sulfur, forming stable metal complexes. pharmahealthsciences.netwisdomlib.org
Studies have reported the synthesis and characterization of metal complexes of this compound derivatives with metals such as cobalt(II), nickel(II), copper(II), zinc(II), mercury(II), and palladium(II). pharmahealthsciences.netnih.gov The coordination geometry of these complexes can vary, with common structures being octahedral, tetrahedral, or square planar, depending on the metal ion and the specific ligand. pharmahealthsciences.netnih.gov For instance, Schiff base complexes derived from this compound and o-phenylenediamine (B120857) have been found to form octahedral geometries with Co(II), Ni(II), Cu(II), and Hg(II). pharmahealthsciences.net In another example, a thiosemicarbazone derivative of this compound formed a distorted tetrahedral complex with Co(II) and a distorted square planar complex with Ni(II). nih.gov
Table 1: Examples of Metal Complexes with Ligands Derived from this compound
| Metal Ion | Ligand Type | Proposed Geometry | Reference |
| Co(II), Ni(II), Cu(II), Hg(II) | Schiff Base | Octahedral | pharmahealthsciences.net |
| Co(II), Zn(II) | Thiosemicarbazone | Distorted Tetrahedral | nih.gov |
| Ni(II) | Thiosemicarbazone | Distorted Square Planar | nih.gov |
| Pd(II) | Thiosemicarbazone | Mononuclear | nih.gov |
| Zn(II) | Schiff Base | Octahedral | ju.edu.et |
Impact of Chelation on Biological Activity
The formation of metal complexes, or chelation, has been shown to significantly enhance the biological activity of ligands derived from this compound. rjpbcs.com In many cases, the metal complexes exhibit greater antimicrobial and anticancer activity compared to the free ligand. pharmahealthsciences.netwisdomlib.orgresearchgate.net
Several theories explain this enhancement. Chelation can increase the lipophilicity of the molecule, facilitating its transport across the lipid layers of cell membranes. amazonaws.com This allows the compound to more effectively reach its intracellular target. Furthermore, the metal ion itself can be a key factor in the biological activity. Upon entering the cell, the complex may dissociate, releasing the metal ion and the ligand, which can then interact with different cellular targets.
Research has demonstrated this principle with various metal complexes. For example, the antibacterial activity of Schiff base complexes of Co(II), Ni(II), Cu(II), and Hg(II) derived from this compound was found to be greater than that of the free ligand. pharmahealthsciences.net Similarly, a zinc(II) complex with a Schiff base ligand derived from this compound showed higher antibacterial activity than the parent ligand. ju.edu.et The cytotoxic effects of palladium(II) complexes of a thiosemicarbazone ligand derived from 2-acetyl-5-chloro thiophene were found to be more effective against aggressive cancer cell lines, suggesting their potential as chemotherapeutic agents. nih.gov
Table 2: Comparison of Biological Activity of a Ligand and its Metal Complex
| Compound | Target Organism/Cell Line | Activity | Reference |
| Schiff Base Ligand | S. aureus, B. subtilis, S. typhi, E. coli | Active | pharmahealthsciences.net |
| Co(II), Ni(II), Cu(II), Hg(II) Complexes | S. aureus, B. subtilis, S. typhi, E. coli | More Active than Ligand | pharmahealthsciences.net |
| Thiosemicarbazone Ligand | DLD-1 adenocarcinoma cells | IC50: 204.34 ± 1.5 µM | researchgate.net |
| Zinc(II) Complex | DLD-1 adenocarcinoma cells | IC50: 14.8 ± 1.03 µM | researchgate.net |
| Schiff Base Ligand | S. typhimurium, S. aureus, E. coli | Active | wisdomlib.org |
| Zn(II) Complex | S. typhimurium, S. aureus, E. coli | More Active, especially against S. aureus | wisdomlib.org |
Catalytic Applications
Metal complexes derived from this compound and its derivatives are also being explored for their catalytic properties. The versatility of the thiophene ring and the ability to introduce various functional groups make it possible to design ligands that can coordinate with metal centers to create catalysts for specific organic transformations.
One study has shown that this compound can be activated by a TTA-UC (triplet-triplet annihilation upconversion) photocatalytic system. rsc.org In this system, a sensitizer (B1316253) and an annihilator work together to upconvert low-energy light to higher-energy light, which can then drive a chemical reaction. The phosphorylation of this compound was successfully achieved with a high yield using this method. rsc.org This demonstrates the potential for using this compound derivatives in photoredox catalysis, a rapidly growing field in organic synthesis.
Q & A
Basic: What are the optimal reaction conditions for synthesizing bis-chalcone derivatives using 2-Acetyl-5-chlorothiophene?
Methodological Answer:
A validated protocol involves reacting this compound (0.01 mol) with terephthalaldehyde (0.01 mol) in methanol under alkaline conditions (aqueous KOH, 0.04 mol) at room temperature for 24 hours. This yields 71% of the product, confirmed via FT-IR (C=O stretch at 1650 cm⁻¹) and melting point analysis (163–167°C). Key considerations include maintaining stoichiometric ratios and avoiding elevated temperatures to prevent side reactions .
Basic: Which analytical techniques are most reliable for verifying the purity of this compound?
Methodological Answer:
Combine melting point analysis (expected range: 117–118°C, per catalog data ) with FT-IR spectroscopy to identify functional groups (e.g., acetyl C=O stretch at ~1650 cm⁻¹). For quantitative purity, use HPLC with a C18 column and UV detection at 254 nm. Cross-reference with CAS-registered physical properties (e.g., molecular weight: 160.62 g/mol ).
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Storage: Keep in a cool, dry place (<25°C) away from oxidizing agents, as recommended by chemical suppliers .
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Always consult SDS sheets for halogenated thiophenes, which may release toxic fumes upon decomposition .
Advanced: How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
Perform density functional theory (DFT) calculations to map electron density distributions. The acetyl group directs electrophiles to the α-position of the thiophene ring, while the chlorine atom deactivates the β-position. Validate predictions experimentally using ¹H/¹³C NMR to track substitution patterns in derivatives .
Advanced: What strategies resolve contradictions in reported yields for this compound-based syntheses?
Methodological Answer:
Systematically compare variables:
| Variable | Example Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol vs. DMF | Polar aprotic solvents may increase by-products |
| Catalyst | KOH vs. NaOMe | Base strength affects enolate formation |
| Time | 12–48 hours | Longer times may degrade heat-sensitive products |
| Replicate literature methods (e.g., 71% yield in methanol/KOH ) and optimize via Design of Experiments (DoE) to isolate critical factors. |
Advanced: How can this compound be utilized in designing metal coordination complexes?
Methodological Answer:
The acetyl and chlorine groups act as ligands for transition metals like Cu(II). Synthesize a Schiff base ligand by condensing this compound with hydrazides, then complex with metal salts (e.g., CuCl₂). Characterize using X-ray crystallography and UV-Vis spectroscopy to confirm octahedral geometry and ligand-to-metal charge transfer .
Basic: What are the best practices for long-term storage of this compound?
Methodological Answer:
- Container: Amber glass bottles under nitrogen atmosphere to prevent oxidation.
- Temperature: Store at 2–8°C for extended stability, as higher temperatures accelerate decomposition.
- Documentation: Track batch-specific purity (e.g., 99% chemical grade ) and retest every 6 months via HPLC.
Advanced: What role does this compound play in cross-coupling reactions for drug discovery?
Methodological Answer:
The chlorine atom enables Suzuki-Miyaura coupling with aryl boronic acids. Optimize conditions using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and DMF/H₂O as solvent at 80°C. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). This approach is critical for synthesizing bioactive heterocycles .
Basic: How to conduct a comprehensive literature review on this compound applications?
Methodological Answer:
- Databases: Use SciFinder and Reaxys with queries like "this compound AND synthesis."
- Filters: Limit to peer-reviewed journals (avoid non-academic sources like BenchChem ).
- Keywords: Include "thiophene derivatives," "Schiff base synthesis," and "halogenated intermediates" .
Advanced: How to analyze regioselectivity in Friedel-Crafts acylations of this compound?
Methodological Answer:
Use NMR titration experiments to study electronic effects. The chlorine atom withdraws electron density, making the β-position less reactive. Compare with DFT-calculated electrostatic potential maps to rationalize preferential α-substitution. Experimental validation via GC-MS can quantify isomeric ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
